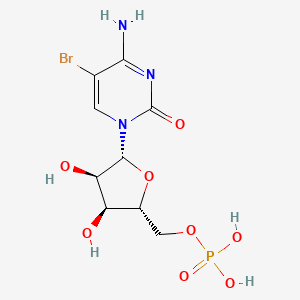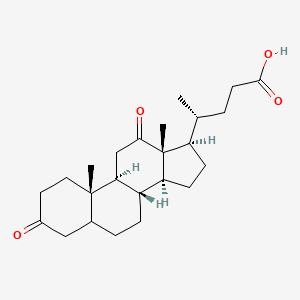
3,12-Diketo-5beta-cholanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,12-Diketo-5beta-cholanic acid is a bile acid derivative with significant importance in various biochemical and industrial applications. It is a steroidal molecule with a rigid structure, consisting of a cyclopentanoperhydrophenanthrene ring system. This compound is known for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,12-Diketo-5beta-cholanic acid can be synthesized through the oxidation of cholic acid or deoxycholic acid. One common method involves the use of chromic acid as an oxidizing agent. The reaction typically proceeds under acidic conditions, leading to the formation of the diketone structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,12-Diketo-5beta-cholanic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the keto positions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various hydroxylated and further oxidized derivatives, which have distinct properties and applications .
Wissenschaftliche Forschungsanwendungen
3,12-Diketo-5beta-cholanic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its interactions with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including hypoglycemic properties and its role in treating metabolic disorders.
Industry: Utilized in the production of detergents and emulsifying agents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 3,12-Diketo-5beta-cholanic acid involves its interaction with various cellular receptors, including farnesoid X receptors and TGR5 receptors. These interactions influence bile acid metabolism and can modulate various metabolic pathways. The compound’s effects are mediated through the regulation of gene expression and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxycholic Acid: Another bile acid with similar structural features but different functional groups.
Chenodeoxycholic Acid: Shares the steroidal backbone but has different hydroxylation patterns.
Ursodeoxycholic Acid: Known for its therapeutic applications in liver diseases.
Uniqueness
3,12-Diketo-5beta-cholanic acid is unique due to its specific diketone functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various specialized applications in research and industry .
Eigenschaften
Molekularformel |
C24H36O4 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15?,17+,18-,19+,20+,23+,24-/m1/s1 |
InChI-Schlüssel |
XNTYYYINMGRBQW-QMIWQNJFSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


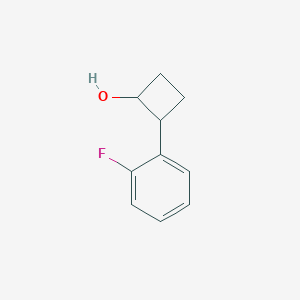
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
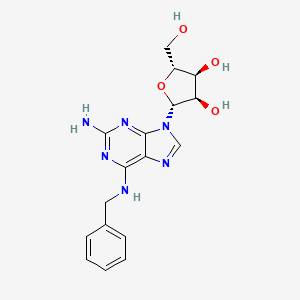


![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)
![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)
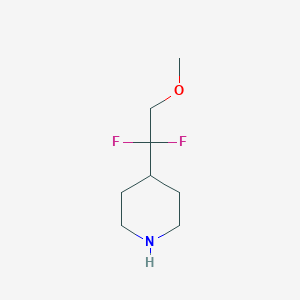
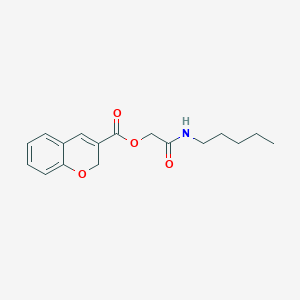

![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)
